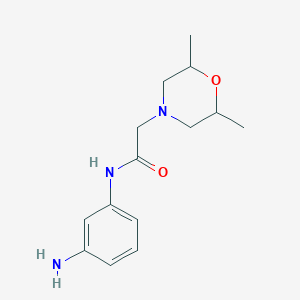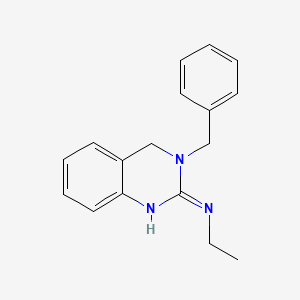![molecular formula C14H12Cl3NO3 B13877831 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a pyridine ring substituted with chloro and benzyl groups, which are further substituted with chloro and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dichloro-3,5-dimethoxybenzyl alcohol with 2-chloro-5-hydroxypyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzyl ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in biological pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5-Dichloropyridine: A simpler chloropyridine derivative with similar reactivity but lacking the benzyl and methoxy groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another chloropyridine derivative with a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine is unique due to the presence of both chloro and methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12Cl3NO3 |
|---|---|
分子量 |
348.6 g/mol |
IUPAC名 |
2-chloro-5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H12Cl3NO3/c1-19-10-5-11(20-2)14(17)9(13(10)16)7-21-8-3-4-12(15)18-6-8/h3-6H,7H2,1-2H3 |
InChIキー |
IIOXHRJUUAOYRU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1Cl)COC2=CN=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


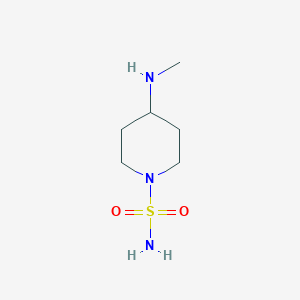
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
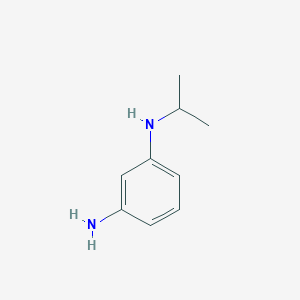


![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
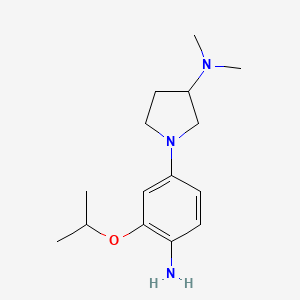

![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
